3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of thienyl, benzothieno, and pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thienyl and benzothieno intermediates, followed by their coupling under specific conditions to form the desired pyrimidinone structure.
Preparation of Thienyl Intermediate: The thienyl intermediate can be synthesized through the reaction of thiophene with appropriate reagents to introduce the oxo and ethyl groups.
Formation of Benzothieno Intermediate: The benzothieno intermediate is prepared by cyclization reactions involving benzene derivatives and sulfur sources.
Coupling Reaction: The final step involves coupling the thienyl and benzothieno intermediates under conditions that promote the formation of the pyrimidinone ring. This step often requires catalysts and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and thienyl positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.
Mechanism of Action
The mechanism of action of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-(2-thienyl)ethyl derivatives: These compounds share the thienyl and oxo groups but differ in the rest of the structure.
Benzothieno derivatives: Compounds with the benzothieno core but different substituents.
Pyrimidinone derivatives: Molecules with the pyrimidinone ring but varying side chains.
Uniqueness
What sets 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S3/c1-2-9-21-18(23)16-12-6-3-4-7-14(12)26-17(16)20-19(21)25-11-13(22)15-8-5-10-24-15/h2,5,8,10H,1,3-4,6-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFHYOQVKSGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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